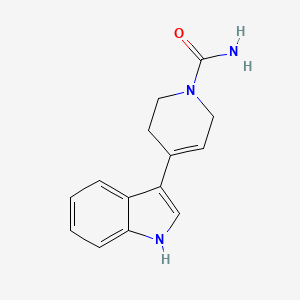

4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide

Description

4-(1H-Indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide is a heterocyclic compound featuring a dihydropyridine ring fused to an indole moiety via a carboxamide linkage.

Properties

IUPAC Name |

4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-14(18)17-7-5-10(6-8-17)12-9-16-13-4-2-1-3-11(12)13/h1-5,9,16H,6-8H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBRGYRLCPRDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide can be achieved through multicomponent reactions involving indole derivatives and dihydropyridine precursors . One common method involves the reaction of indole with appropriate aldehydes and amines under acidic or basic conditions to form the desired product . The reaction conditions typically include refluxing in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the multicomponent reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability . Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.

Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.

Substitution: Both the indole and dihydropyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

Oxidation: Indole-3-carboxaldehyde derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted indole and dihydropyridine derivatives.

Scientific Research Applications

4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

FTIDC (4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide)

Key Differences :

- Substituent : FTIDC contains a triazolyl-fluoropyridinyl group at the 4-position of the dihydropyridine ring, replacing the indol-3-yl group in the target compound.

- Pharmacological Activity : FTIDC is a potent and selective allosteric antagonist of metabotropic glutamate receptor 1 (mGluR1), with demonstrated efficacy in rodent models of schizophrenia. It reduces hyperlocomotion induced by NMDAR antagonists and reverses social interaction deficits .

- Binding Mechanism: The fluoropyridine-triazole substituent in FTIDC facilitates noncompetitive inhibition of mGluR1 by interacting with transmembrane domains, as shown in mutagenesis studies .

Table 1: Comparison of Structural Features

| Compound | Substituent at 4-Position | Target Receptor | Key Pharmacological Effects |

|---|---|---|---|

| 4-(1H-Indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide | Indol-3-yl | Unknown | Potential CNS modulation (inferred) |

| FTIDC | Triazolyl-fluoropyridinyl | mGluR1 | Antipsychotic effects in rodents |

tert-Butyl 4-(1H-Indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Key Differences :

- Functional Group : The carboxamide in the target compound is replaced by a tert-butyl carbamate group.

CPCCOEt (7-Hydroxyiminocyclopropan[b]chromen-1a-carboxylic Acid Ethyl Ester)

Key Differences :

- Core Structure : CPCCOEt is a chromene derivative lacking the dihydropyridine-indole scaffold.

- Pharmacological Activity: A noncompetitive mGluR1 antagonist, CPCCOEt inhibits receptor signaling by disrupting transmembrane domain interactions, unlike FTIDC’s allosteric modulation .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : Indole-containing compounds (e.g., the target compound) exhibit higher logP values (~6.45 for related structures) compared to FTIDC’s triazolyl-fluoropyridinyl group, which may reduce blood-brain barrier penetration .

- Synthetic Routes : The target compound can be synthesized via Suzuki-Miyaura coupling, as demonstrated for tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate .

Biological Activity

4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its indole and dihydropyridine moieties, has been studied for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C14H15N3O

- Molecular Weight : 241.29 g/mol

- CAS Number : 929974-77-6

Anticancer Activity

Research has indicated that indole derivatives exhibit promising anticancer properties. The compound has shown effectiveness against various cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis through the inhibition of anti-apoptotic proteins and regulation of caspases, which are critical in the apoptotic pathway .

Anti-inflammatory Activity

Indole-based compounds have been documented to possess anti-inflammatory effects. The dihydropyridine structure contributes to this activity by modulating inflammatory pathways. In vitro studies have demonstrated that these compounds can reduce the expression of pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have been extensively studied. The compound exhibits activity against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Studies and Research Findings

- Antitumor Effects : A study explored the effects of 4-(1H-indol-3-yl)-3,6-dihydropyridine derivatives on human cancer cell lines. The results showed that these compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

- Mechanistic Insights : Molecular docking studies have provided insights into the interactions between this compound and key proteins involved in cancer progression, such as Caspase 9 and MDM2. These interactions were associated with favorable Gibbs free energy scores, indicating strong binding affinity .

- Comparative Analysis : The biological activity of this compound was compared with other indole derivatives in terms of cytotoxicity against normal cells versus cancer cells. Results indicated a selective toxicity towards cancer cells, minimizing adverse effects on normal tissues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or cyclization strategies. For example, one-pot synthesis (analogous to dihydropyrimidinone derivatives) under reflux with catalysts like p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl₂) can improve yield . Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature (80–120°C), and stoichiometric ratios of indole derivatives and dihydropyridine precursors. HPLC purity validation (≥98%) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the indole and dihydropyridine moieties. Aromatic protons typically appear at δ 6.8–8.2 ppm, while carboxamide protons resonate near δ 9.5–10.5 ppm.

- X-ray crystallography : Resolves stereochemistry and packing interactions (e.g., C–H···π or π-stacking, as seen in related pyridine-indole hybrids) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model NMR chemical shifts and compare with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .

- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature NMR.

- X-ray validation : Overcome ambiguities in NOE or COSY data by crystallizing the compound and comparing bond lengths/angles with computed structures .

Q. What strategies are used to analyze π-π stacking and its impact on crystallographic packing?

- Methodological Answer :

- Crystallography software : Mercury or PLATON analyzes intermolecular distances (e.g., centroid-to-centroid <4.0 Å indicates π-stacking) .

- Hirshfeld surface analysis : Quantifies contributions of C–H···π (≈15–20%) and van der Waals interactions to packing efficiency.

- Thermal analysis (DSC/TGA) : Correlate packing motifs with melting points or stability.

Q. How can substituent effects on the indole ring influence the compound’s reactivity or bioactivity?

- Methodological Answer :

- SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂ at indole C5) to assess changes in nucleophilic aromatic substitution rates.

- Computational docking : Use AutoDock Vina to predict binding affinity changes in enzyme targets (e.g., kinase inhibitors) .

- Kinetic profiling : Compare reaction rates of substituted indoles in Pd-catalyzed cross-couplings to optimize synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.